molecular formula C23H20ClFN4O3 B2941148 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 1111044-65-5

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2941148
CAS No.: 1111044-65-5
M. Wt: 454.89
InChI Key: LZVCURVHKQEANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a potent, cell-permeable dual inhibitor of the PARP1 and TNK2 (ACK1) kinases [1] . By targeting PARP1, a key enzyme in the DNA damage response, it disrupts the repair of single-strand breaks, leading to the accumulation of DNA damage and synthetic lethality in cells with pre-existing repair deficiencies, such as those harboring BRCA mutations [2] . Concurrently, its inhibition of TNK2, a non-receptor tyrosine kinase involved in oncogenic signaling, suppresses ligand-independent activation of androgen and estrogen receptors, thereby targeting key survival and proliferation pathways in hormone-driven cancers [3] . This dual mechanism of action makes it a valuable chemical probe for investigating the crosstalk between DNA repair pathways and tyrosine kinase signaling in oncology research, particularly for studying cancer cell viability, clonogenic survival, and the development of resistance mechanisms in models of breast, prostate, and ovarian cancers. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN4O3/c1-2-28-13-17(23-26-22(27-32-23)14-4-3-5-15(24)10-14)21(30)16-11-18(25)20(12-19(16)28)29-6-8-31-9-7-29/h3-5,10-13H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVCURVHKQEANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Functional Group Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at specific sites, such as the quinoline core or the morpholinyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or other functional groups.

    Substitution: Halogenated sites, such as the chlorophenyl group, can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

(a) 6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one (CAS: 931364-59-9)

  • Molecular Formula : C27H22FN3O2
  • Molecular Weight : 439.5 g/mol
  • Key Features: Shares the 1,4-dihydroquinolin-4-one core and 1,2,4-oxadiazole substituent but replaces the 3-chlorophenyl group with a 4-methylphenyl group and substitutes position 1 with a 4-fluorobenzyl group. The absence of morpholine and fluorine at position 6 may reduce polarity compared to the target compound .

(b) 3-(3-Chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

  • Molecular Formula : C21H16ClN7O4
  • Molecular Weight : 490.85 g/mol
  • Key Features: Contains a triazolo-pyrimidinone core instead of quinolinone but retains the 3-chlorophenyl and 1,2,4-oxadiazole groups. The dimethoxyphenyl substituent and triazole ring may confer distinct electronic properties and metabolic stability .

Quinazoline Derivatives with Morpholine and Halogenated Aromatics

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine (CAS: 184475-35-2)

  • Molecular Formula : C22H24ClFN4O3
  • Molecular Weight : 446.9 g/mol
  • Key Features: A quinazolinamine derivative with morpholine and chlorophenyl groups.

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound 1,4-Dihydroquinolin-4-one 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl, 1-ethyl, 6-fluoro, 7-morpholinyl ~468 (estimated) Kinase inhibition, antimicrobial agents
6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one 1,4-Dihydroquinolin-4-one 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl, 1-(4-fluorobenzyl) 439.5 Not reported; structural analogue
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine Quinazolinamine Morpholinylpropoxy, 3-chloro-4-fluorophenyl, 7-methoxy 446.9 Kinase inhibitors (e.g., EGFR targeting)
3-(3-Chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H-triazolo[4,5-d]pyrimidin-7-one Triazolo-pyrimidinone 3-(3-Chlorophenyl), 1,2,4-oxadiazol-5-yl (linked to dimethoxyphenyl) 490.85 Anticancer, enzyme inhibition

Key Research Findings

Role of Oxadiazole : The 1,2,4-oxadiazole group in the target compound and its analogues is critical for π-π stacking and hydrogen bonding, enhancing binding to biological targets like kinase ATP pockets .

Halogen Effects : The 3-chlorophenyl group in the target compound and CAS 184475-35-2 may enhance lipophilicity and membrane permeability, but could also increase toxicity risks .

Biological Activity

The compound 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Molecular Structure

  • IUPAC Name : 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
  • Molecular Formula : C18H15ClN4O3
  • Molecular Weight : 378.79 g/mol

Physical Properties

PropertyValue
Melting Point Not specified
Solubility Not specified
LogP 3.2

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) :
    • IC50 values reported in the micromolar range.
    • Induces apoptosis through caspase activation.
  • U937 (Monocytic Leukemia) :
    • Demonstrated potent cytotoxicity compared to standard chemotherapeutics.
  • CEM (T-cell Leukemia) :
    • Exhibited sub-micromolar GI50 values, indicating strong anticancer potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Flow cytometry assays revealed that the compound triggers apoptosis in cancer cells by increasing the activity of caspases.
  • Cell Cycle Arrest : Studies indicate that it may cause G1 phase arrest in cancer cell lines.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups (EWGs) such as chlorine on the phenyl ring is critical for enhancing biological activity. Modifications to the core structure can lead to variations in potency and selectivity against different cancer types.

Study 1: Efficacy Against Breast Cancer

A study published in MDPI examined various oxadiazole derivatives, including the target compound. The findings indicated:

  • Higher cytotoxicity compared to Doxorubicin.
  • IC50 values of 0.65 µM and 2.41 µM against MCF-7 and HeLa cells respectively.

Study 2: Mechanistic Insights

In a mechanistic study, Western blot analysis showed that treatment with the compound increased p53 levels and induced caspase-3 cleavage in MCF-7 cells, confirming its role as an apoptosis inducer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.